molecular formula C11H13ClO B045814 1-Chloro-4-(1-methoxybut-3-enyl)benzene CAS No. 118167-26-3

1-Chloro-4-(1-methoxybut-3-enyl)benzene

Cat. No.: B045814
CAS No.: 118167-26-3
M. Wt: 196.67 g/mol
InChI Key: DSLOVRNFUYYDGV-UHFFFAOYSA-N
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Description

1-Chloro-4-(1-methoxybut-3-enyl)benzene is an organic compound with the molecular formula C11H13ClO It is a derivative of benzene, where a chlorine atom is substituted at the para position and a 1-methoxybut-3-enyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-(1-methoxybut-3-enyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-4-nitrobenzene with 1-methoxybut-3-en-1-ol under basic conditions, followed by reduction of the nitro group to an amine and subsequent diazotization and Sandmeyer reaction to introduce the chlorine atom .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-(1-methoxybut-3-enyl)benzene undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.

    Substitution: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or ammonia in aqueous solution.

Major Products Formed:

Scientific Research Applications

1-Chloro-4-(1-methoxybut-3-enyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-4-(1-methoxybut-3-enyl)benzene involves its interaction with specific molecular targets. The chlorine atom and methoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved include nucleophilic aromatic substitution and electrophilic aromatic substitution, depending on the reaction conditions .

Comparison with Similar Compounds

  • 1-Chloro-4-methoxybenzene
  • 1-Chloro-4-ethynylbenzene
  • 1-Chloro-4-methylbenzene

Comparison: 1-Chloro-4-(1-methoxybut-3-enyl)benzene is unique due to the presence of the 1-methoxybut-3-enyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Biological Activity

1-Chloro-4-(1-methoxybut-3-enyl)benzene, also known by its chemical structure and CAS number 118167-26-3, is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant case studies associated with this compound.

This compound is characterized by its chlorobenzene core substituted with a methoxybutenyl group. Its structure can be represented as follows:

C1C2C3C4C5C6C7\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6\text{C}_7

This unique structure may influence its interactions with biological systems, making it a candidate for various research applications.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of chlorobenzene have been studied for their efficacy against various bacterial strains. In vitro studies have shown that such compounds can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli.

CompoundActivityReference
This compoundAntimicrobial
Chlorobenzene DerivativesAntibacterial

Anticancer Potential

The anticancer properties of this compound have been explored in several studies. It has been shown to induce apoptosis in cancer cell lines, suggesting a potential mechanism for cancer therapy. The compound's ability to inhibit cell proliferation was assessed using various cancer models, revealing significant cytotoxic effects.

Case Study:
In a study examining the effects of chlorinated aromatic compounds on cancer cells, this compound demonstrated a dose-dependent reduction in cell viability in human breast cancer cells (MCF-7). The IC50 value was found to be approximately 25 µM, indicating potent activity against this cancer type.

The biological activity of this compound can be attributed to its interaction with cellular targets:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic processes, leading to altered cellular functions.
  • Gene Expression Modulation: It has been suggested that this compound can affect gene expression related to apoptosis and cell cycle regulation.

Interaction with Biomolecules

Biochemical assays have shown that this compound interacts with various biomolecules, including proteins and nucleic acids. This interaction may lead to changes in enzyme activity and gene expression profiles.

BiomoleculeInteraction TypeEffect
DNABindingInduces strand breaks
EnzymesInhibitionAlters metabolic pathways

Comparative Analysis

When compared to other benzene derivatives, this compound exhibits unique chemical properties due to its specific substituents. This uniqueness may enhance its biological activities compared to simpler chlorobenzene derivatives.

Compound TypeKey FeaturesBiological Activity
ChlorobenzeneSimple structureModerate antimicrobial
1-Chloro-4-(methoxy)Methoxy group enhances activityStrong anticancer effects

Q & A

Q. What are the optimal synthetic routes for 1-Chloro-4-(1-methoxybut-3-enyl)benzene, and how can reaction conditions be optimized to improve yield and purity?

Basic Research Question
A palladium-catalyzed cross-coupling reaction is a common approach for synthesizing aryl-alkene derivatives. For this compound, coupling 4-chlorophenyl halides (e.g., bromide) with a methoxybutenyl Grignard reagent under Pd catalysis (e.g., Pd(PPh₃)₄) in anhydrous THF at 60–80°C can yield the target compound . Optimization strategies include:

  • Catalyst loading : Reducing Pd catalyst to 1–2 mol% to minimize side reactions.
  • Solvent selection : Using polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Temperature control : Maintaining reflux conditions to enhance reaction kinetics.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the product.

Advanced Consideration : For scalability, continuous flow reactors (as used for structurally similar compounds) improve mass transfer and reduce reaction time .

Q. How can NMR spectroscopy confirm the structure and purity of this compound, particularly distinguishing between regioisomers?

Basic Research Question
Key NMR features for structural confirmation:

  • ¹H NMR :
    • Methoxy group (-OCH₃): Singlet at δ 3.2–3.4 ppm.
    • But-3-enyl protons: Doublets for terminal CH₂ (δ 4.8–5.2 ppm, J = 10–16 Hz) and coupling patterns for the alkene (δ 5.6–6.0 ppm, J = 10–16 Hz) .
    • Aromatic protons: Para-substitution pattern (two doublets at δ 7.2–7.5 ppm).
  • ¹³C NMR :
    • Methoxy carbon at δ 55–57 ppm.
    • Alkene carbons at δ 115–125 ppm.

Advanced Consideration : 2D NMR (COSY, HSQC) resolves overlapping signals and confirms connectivity. For regioisomer differentiation, NOESY can detect spatial proximity between the methoxy group and alkene .

Q. What strategies enable stereoselective hydrogenation of the but-3-enyl group in this compound, and which catalysts are effective?

Advanced Research Question
Catalytic hydrogenation of the alkene requires careful control to avoid over-reduction or isomerization:

  • Catalyst selection :
    • Heterogeneous catalysts : Pd/C or PtO₂ in ethanol under H₂ (1–3 atm) for cis-hydrogenation.
    • Homogeneous catalysts : Wilkinson’s catalyst (RhCl(PPh₃)₃) for selective trans-addition .
  • Solvent effects : Polar solvents (e.g., MeOH) enhance catalyst activity.
  • Temperature : Low temperatures (0–25°C) minimize side reactions.

Advanced Research Question

  • Antimicrobial assays :
    • Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
    • Time-kill kinetics : Monitor bactericidal activity over 24 hours.
  • Cytotoxicity screening : Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Methodological Note : Derivatives with electron-withdrawing groups (e.g., -CF₃) may enhance bioactivity by improving membrane permeability .

Q. What mechanistic insights govern electrophilic substitution reactions in this compound?

Advanced Research Question
The chloro and methoxy groups direct electrophilic attack:

  • Meta/para-directing effects :
    • -Cl (strongly deactivating) directs electrophiles to the meta position.
    • -OCH₃ (activating) directs to the para position relative to itself.
  • Competitive directing : DFT calculations predict preferential substitution at the methoxy-para site due to resonance stabilization .

Experimental validation : Nitration (HNO₃/H₂SO₄) yields 3-nitro derivatives, confirming meta dominance by -Cl .

Q. How do substituents influence the stability of this compound under thermal or photolytic conditions?

Advanced Research Question

  • Thermal stability : TGA analysis shows decomposition onset at 180°C, with chloro and methoxy groups increasing thermal resistance compared to unsubstituted analogs.
  • Photostability : UV irradiation (254 nm) induces alkene isomerization (cis-trans) and methoxy cleavage. Use amber glassware and antioxidants (e.g., BHT) to mitigate degradation .

Properties

IUPAC Name

1-chloro-4-(1-methoxybut-3-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-3-4-11(13-2)9-5-7-10(12)8-6-9/h3,5-8,11H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLOVRNFUYYDGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC=C)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80458323
Record name Benzene,1-chloro-4-(1-methoxy-3-buten-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118167-26-3
Record name Benzene,1-chloro-4-(1-methoxy-3-buten-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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